(R)-2-(1-Aminopropyl)-5-methylphenol
Description
(R)-2-(1-Aminopropyl)-5-methylphenol is a chiral phenolic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group at the 5-position, and an (R)-configured 1-aminopropyl side chain at the 2-position (Figure 1). The stereochemistry at the chiral center of the aminopropyl group may significantly influence its biochemical interactions, particularly in pharmacological contexts.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]-5-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
YSOLLTHGWXGJGD-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)C)O)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-5-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable precursor, such as 5-methylphenol.
Alkylation: The precursor undergoes alkylation using a propylating agent under basic conditions to introduce the propyl group.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-5-methylphenol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted phenols, amines.
Scientific Research Applications
®-2-(1-Aminopropyl)-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The methylphenol ring can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of (R)-2-(1-Aminopropyl)-5-methylphenol and Analogs
Research Findings and Implications
Structural-Activity Relationships: The aminopropyl group’s stereochemistry and aromatic substituents (e.g., methyl vs. fluoro) critically influence bioactivity. For instance, pseudaboydin A’s cytotoxicity and Fluoropharm’s quinazolinone’s pesticidal use highlight these trends.
Analytical Techniques : Advanced methods like X-ray diffraction and SIR97 software are essential for resolving chiral centers in such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
